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Compound of Interest

Compound Name:
5-Pentyldihydrofuran-2(3H)-one-

d4

Cat. No.: B12372277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
Pentyldihydrofuran-2(3H)-one-d4, a deuterated isotopologue of γ-nonalactone. Due to the

limited availability of direct spectral data for the d4-labeled compound, this document presents

the detailed spectral analysis of the non-deuterated parent compound, γ-nonalactone (5-

Pentyldihydrofuran-2(3H)-one), as a reference. The expected variations in the Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data resulting from the deuterium

labeling are thoroughly discussed. This guide also includes representative experimental

protocols for the synthesis and spectral analysis of deuterated lactones.

Introduction to 5-Pentyldihydrofuran-2(3H)-one-d4
5-Pentyldihydrofuran-2(3H)-one-d4 is a stable isotope-labeled version of γ-nonalactone, a

naturally occurring lactone found in various fruits and fermented products, known for its

characteristic coconut and fruity aroma. Deuterated compounds like this are invaluable tools in

analytical and metabolic studies. They are frequently used as internal standards in quantitative

mass spectrometry assays due to their similar chemical properties to the unlabeled analyte but

distinct mass. This allows for accurate quantification by correcting for variations during sample

preparation and analysis. Furthermore, deuterium labeling is instrumental in mechanistic

studies to trace the metabolic fate of molecules.
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Spectral Data Presentation
The following tables summarize the key quantitative NMR and MS data for the non-deuterated

5-Pentyldihydrofuran-2(3H)-one (γ-nonalactone). The expected shifts and changes for the d4-

labeled analog are described in the subsequent section.

¹H NMR Spectral Data of γ-Nonalactone
Protons

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-5 ~4.4 m

H-3 ~2.5 m

H-4 ~2.3, ~1.8 m

H-1' ~1.6 m

H-2', H-3', H-4' ~1.3 m

H-5' ~0.9 t

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and spectrometer frequency.

¹³C NMR Spectral Data of γ-Nonalactone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (δ) ppm

C-2 (C=O) ~177

C-5 (CH-O) ~81

C-1' ~36

C-3 ~29

C-4' ~32

C-4 ~28

C-2' ~25

C-3' ~23

C-5' ~14

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry Data of γ-Nonalactone
m/z Relative Intensity (%) Proposed Fragment

156 < 5 [M]⁺

99 ~10 [M - C₄H₇O]⁺

85 100 [C₅H₉O]⁺

57 ~20 [C₄H₉]⁺

43 ~30 [C₃H₇]⁺

29 ~25 [C₂H₅]⁺

Note: The fragmentation pattern and relative intensities can be influenced by the ionization

method and energy.
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Expected Spectral Differences for 5-
Pentyldihydrofuran-2(3H)-one-d4
The introduction of four deuterium atoms will lead to predictable changes in the NMR and MS

spectra. Assuming the deuterium labels are on the C-3 and C-4 positions of the furanone ring:

¹H NMR Spectroscopy:

The signals corresponding to the protons at the C-3 and C-4 positions (~2.5, ~2.3, and

~1.8 ppm) will be absent or significantly reduced in intensity.

The multiplicity of the signal for the H-5 proton (~4.4 ppm) may be simplified due to the

absence of coupling with the now-deuterated C-4 positions.

¹³C NMR Spectroscopy:

The signals for the deuterated carbons (C-3 and C-4) will be significantly lower in intensity

due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and

longer relaxation times.

These carbon signals may appear as multiplets due to the carbon-deuterium (C-D)

coupling.

Mass Spectrometry:

The molecular ion peak ([M]⁺) will be observed at m/z 160, which is 4 mass units higher

than that of the non-deuterated compound (156).

Fragment ions that retain the deuterated portion of the molecule will also show a

corresponding mass shift. For example, the base peak at m/z 85, which is proposed to be

[C₅H₉O]⁺ and contains the lactone ring, would be expected to shift to m/z 89 for the d4-

analog.

Experimental Protocols
The following are representative protocols for the synthesis of a deuterated lactone and its

subsequent NMR and MS analysis. These are generalized procedures and may require
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optimization for the specific synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4.

Synthesis of a Deuterated γ-Lactone (Representative
Protocol)
This protocol describes a general method for the synthesis of a deuterated γ-lactone via the

reduction of a suitable precursor followed by lactonization.

Materials:

Precursor molecule (e.g., a keto-acid or an unsaturated ester)

Deuterium source (e.g., Deuterium gas (D₂), Sodium borodeuteride (NaBD₄))

Catalyst (e.g., Palladium on carbon (Pd/C))

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol-d4)

Acid catalyst for lactonization (e.g., p-Toluenesulfonic acid)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Preparation of the Reaction Setup: A flame-dried round-bottom flask equipped with a

magnetic stir bar is charged with the precursor molecule and the catalyst (if required). The

flask is then flushed with an inert gas (e.g., Argon or Nitrogen).

Deuteration: The anhydrous solvent is added, and the mixture is cooled to an appropriate

temperature (e.g., 0 °C). The deuterium source is then introduced. For D₂ gas, the reaction is

stirred under a D₂ atmosphere. For NaBD₄, it is added portion-wise. The reaction is

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification of the Intermediate: The reaction is quenched (e.g., with water or a

mild acid). The product is extracted with an organic solvent, and the combined organic layers

are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced

pressure. The crude intermediate is purified by column chromatography.
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Lactonization: The purified deuterated intermediate is dissolved in a suitable solvent (e.g.,

Toluene), and a catalytic amount of an acid catalyst is added. The mixture is heated to reflux

with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.

Final Purification: Upon completion, the reaction mixture is cooled, washed with a saturated

bicarbonate solution and brine, dried, and concentrated. The final deuterated lactone is

purified by column chromatography or distillation.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh 5-10 mg of the purified 5-Pentyldihydrofuran-2(3H)-one-d4 into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or

Acetone-d6).

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock and shim the spectrometer to the deuterium signal of the solvent to optimize the

magnetic field homogeneity.

Acquire a ¹H NMR spectrum using standard parameters. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans

to achieve a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger

number of scans and a longer relaxation delay may be necessary compared to the ¹H

spectrum.

Mass Spectrometry Protocol
Sample Preparation:
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Prepare a stock solution of the 5-Pentyldihydrofuran-2(3H)-one-d4 in a volatile organic

solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration suitable for the mass spectrometer

(typically in the µg/mL to ng/mL range).

Data Acquisition (GC-MS):

Gas Chromatography (GC):

Injector Temperature: 250 °C

Column: A suitable capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to

a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern.

Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of 5-
Pentyldihydrofuran-2(3H)-one-d4.
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spectral-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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